![molecular formula C14H24O B13197282 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-7-oxaspiro[56]dodec-9-ene is a spirocyclic compound characterized by a unique three-dimensional structure Spirocyclic compounds are notable for their conformational rigidity and broad biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction of an α-methylene caprolactam and a diene in the presence of a copper(II) and (S,S)-tBu-BOX complex. This reaction affords the desired spirocyclic compounds with good exo-selectivity and excellent enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide as bases.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted spirocyclic derivatives.
Applications De Recherche Scientifique
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
8-Azaspiro[5.6]dodec-10-ene: Another spirocyclic compound with similar structural features.
Spiro[5.5]undecane derivatives: Compounds with spirocyclic structures and varied biological activities.
Uniqueness: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific spirocyclic framework and the presence of an oxaspiro ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H24O |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
Clé InChI |
HBPIPAHDBANNSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2(CCC=CCO2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
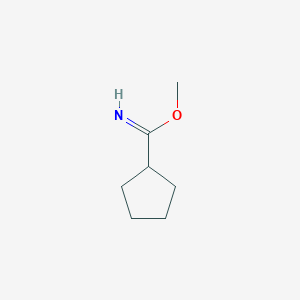
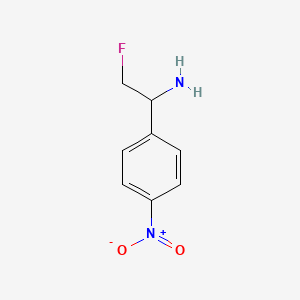

![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)

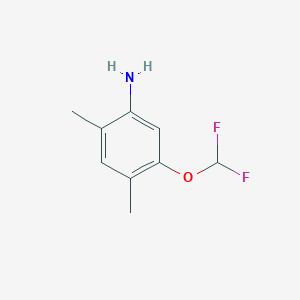
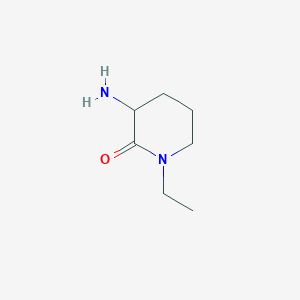

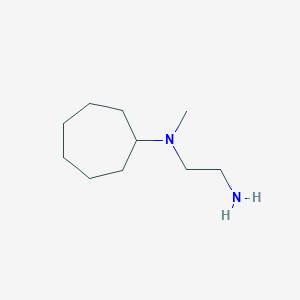

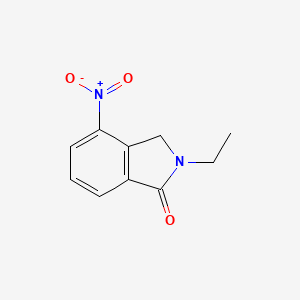
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
